(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzo[b]thiophene, which is a heterocyclic compound . The “E” in the name suggests that it has a trans configuration around a carbon-carbon double bond . The “N’-((2-hydroxynaphthalen-1-yl)methylene)-5-nitro” part of the name suggests that it has a nitro group and a hydroxynaphthalenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzo[b]thiophene and naphthalene rings . The nitro group would likely add some polarity to the molecule .Chemical Reactions Analysis
As a nitro compound, this molecule could potentially undergo reduction reactions to form an amine . The presence of the hydroxyl group also suggests that it could participate in reactions such as esterification .Physical and Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature . It’s likely to have a relatively high melting point due to the presence of the aromatic rings . The presence of the nitro group and hydroxyl group suggest that it might have some solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
This compound has been explored in the synthesis and characterization of novel chemical entities. For instance, research involving the synthesis and characterization of organotin compounds derived from Schiff bases highlighted the preparation of compounds where tin atom is pentacoordinated. These studies provide foundational knowledge for the development of materials with potential applications in organic light-emitting diodes (OLEDs), showcasing the importance of such compounds in materials science and photophysical characterization (García-López et al., 2014).
Anticancer Activities
The anticancer properties of compounds derived from "(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide" have been investigated, particularly in the context of creating new oxovanadium(V), dioxomolybdenum(VI), and copper(II) complexes. Such studies are crucial for understanding the biological activities of these compounds and their potential as therapeutic agents against various cancer cell lines (Ta et al., 2019).
Luminescence Sensing Properties
The luminescence sensing properties of metal complexes containing bis(thiabendazole) moieties have also been explored. These studies demonstrate the potential of such compounds in developing fluorescent chemosensors with high selectivity and sensitivity for detecting specific substances, offering promising applications in environmental monitoring and analytical chemistry (Shi et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Research has also focused on the synthesis, cytotoxicity, and antimicrobial evaluation of new compounds incorporating the "this compound" structure. These studies contribute to the search for novel antimicrobial and anti-inflammatory agents, highlighting the compound's relevance in pharmaceutical chemistry and drug development (Mutchu et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c24-17-7-5-12-3-1-2-4-15(12)16(17)11-21-22-20(25)19-10-13-9-14(23(26)27)6-8-18(13)28-19/h1-11,24H,(H,22,25)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLFOIBSPXBGHV-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.